4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused tetrahydrobenzothiophene-pyrimidine core substituted at the 4-position with a quinolin-8-yloxy group. This compound is synthesized via nucleophilic substitution of 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (a key intermediate) with 6-methoxy-1,2,3,4-tetrahydroquinoline under reflux in isopropanol with catalytic HCl .
Properties
IUPAC Name |
4-quinolin-8-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-2-9-15-13(7-1)16-18(21-11-22-19(16)24-15)23-14-8-3-5-12-6-4-10-20-17(12)14/h3-6,8,10-11H,1-2,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQOVGDCILAHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolin-8-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves the reaction of quinolin-8-ol with appropriate reagents to form the quinolin-8-yloxy moiety, followed by cyclization with benzothiolo pyrimidine precursors. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations.
Chemical Reactions Analysis
Reaction Conditions:
| Parameter | Value/Description |
|---|---|
| Reagents | Quinolin-8-ol, potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80°C |
| Reaction Time | 8 hours |
| Yield | 60% |
This reaction proceeds via nucleophilic aromatic substitution (SNAr), where the electron-deficient pyrimidine ring facilitates attack by the deprotonated quinolin-8-ol oxygen. The presence of K₂CO₃ as a base promotes deprotonation and enhances nucleophilicity .
Structural Reactivity and Functional Group Transformations
The compound’s structure includes two key moieties with distinct reactivity profiles:
Pyrimidine Ring
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Electrophilic Substitution : The pyrimidine ring’s electron-deficient nature allows for further substitutions at positions 2 and 4.
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Oxidation : Potential oxidation of the sulfur atom in the benzothiophene ring to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., mCPBA) .
Quinoline Moiety
Comparative Analysis of Analogous Reactions
Reactivity trends for structurally related compounds provide insights into potential transformations:
These results highlight the reproducibility of SNAr methodology across derivatives, suggesting that 4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine could undergo similar modifications with other nucleophiles (e.g., amines, thiols).
Mechanistic Insights
The SNAr mechanism involves:
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Deprotonation : Base-mediated deprotonation of quinolin-8-ol to generate a stronger nucleophile.
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Nucleophilic Attack : The oxygen anion attacks the electron-deficient C4 position of the pyrimidine ring.
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Aromaticity Restoration : Loss of chloride ion to restore aromaticity in the pyrimidine ring.
This mechanism is supported by computational studies on related thieno[2,3-d]pyrimidines, which confirm the electron-withdrawing effect of the fused benzothiophene system .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to 4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. A study highlighted the synthesis of thienopyrimidines and their derivatives, which demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes . This suggests potential applications in developing new antibiotics.
2. Anticancer Properties
The compound's structural analogs have been investigated for their anticancer effects. Thienopyrimidine derivatives have shown promise in inhibiting cancer cell proliferation in various types of cancer. For instance, a study reported that certain thienopyrimidine compounds could induce apoptosis in cancer cells by targeting specific signaling pathways . This positions 4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine as a candidate for further exploration in cancer therapy.
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. Inhibitors of kinases and phosphodiesterases have been synthesized based on the thienopyrimidine scaffold. These inhibitors can potentially be used to treat conditions such as inflammation and neurodegenerative diseases .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, 4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is being explored for applications in organic electronics. Its potential use as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been investigated. The compound's ability to facilitate charge transport makes it a suitable candidate for enhancing device performance .
2. Photovoltaic Applications
Research into the photovoltaic properties of thienopyrimidine derivatives indicates that they can be integrated into solar cell technologies. Their absorption characteristics can be tuned to maximize light harvesting efficiency .
Case Studies
Case Study 1: Antimicrobial Screening
A systematic study was conducted to evaluate the antimicrobial activity of various thienopyrimidine compounds against a panel of bacterial strains. The results demonstrated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics . This highlights the potential of these compounds in addressing antibiotic resistance.
Case Study 2: Cancer Cell Line Testing
In vitro tests on cancer cell lines revealed that certain thienopyrimidine derivatives induced cell cycle arrest and apoptosis through mitochondrial pathways. The study concluded that modifications to the quinoline moiety could enhance anticancer activity .
Mechanism of Action
The mechanism of action of 4-Quinolin-8-yloxy-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Tetrahydrobenzothienopyrimidine Derivatives
Physicochemical Properties
- Solubility: Bulky substituents like quinolin-8-yloxy and benzylpiperazinyl (4c) likely reduce solubility in polar solvents compared to smaller groups (e.g., morpholinyl or hydrazino) .
- Melting Points : Derivatives with aromatic substituents (e.g., 4c, 4d) exhibit higher melting points (134–143°C) due to enhanced crystallinity, while hydrazine derivatives (e.g., 5) show even higher melting points (175°C) due to hydrogen bonding .
Biological Activity
4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of 4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. The initial steps often include the formation of the quinoline moiety followed by the introduction of the benzothieno-pyrimidine structure through cyclization reactions. Specific methodologies may vary, but recent advancements have focused on optimizing yields and reducing reaction times using innovative catalytic systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds suggest potent activity; for example:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 2.0 | PC3 (Prostate) |
| Compound B | 1.4 | HeLa (Cervical) |
| Compound C | 1.6 | MCF-7 (Breast) |
The structure-activity relationship (SAR) analysis reveals that specific substitutions on the quinoline and pyrimidine rings enhance cytotoxic effects .
The proposed mechanism of action for 4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine involves the inhibition of tubulin polymerization. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells. Studies have shown that compounds with similar scaffolds effectively inhibit microtubule dynamics, which is critical for cell division .
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Tests against various bacterial strains have shown promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results indicate that modifications in the chemical structure can enhance antimicrobial efficacy .
Case Studies
- Case Study on Anticancer Activity : A study published in PubMed evaluated a series of quinoline derivatives for their cytotoxic effects on prostate cancer cells. The results showed that certain structural modifications significantly increased potency compared to standard chemotherapeutics .
- Antimicrobial Evaluation : In another investigation focusing on antimicrobial properties, a derivative of the compound was tested against common pathogens. The findings demonstrated effective inhibition at lower concentrations than traditional antibiotics, suggesting a potential role in treating resistant infections .
Q & A
Basic Research Questions
Q. What is the synthetic route for 4-(Quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, and how is structural confirmation achieved?
- Methodological Answer : The compound is synthesized via nucleophilic substitution of the 4-chloro intermediate (e.g., 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine) with quinolin-8-ol under basic conditions. Key steps include refluxing in a polar aprotic solvent (e.g., DMF) with potassium carbonate as a base. Structural confirmation relies on NMR (e.g., aromatic protons at δ 7.48–8.68 ppm), LC-MS (observed [M+H] at m/z 334.0), and elemental analysis .
Q. What are the primary biological activities reported for this compound, and how are they evaluated?
- Methodological Answer : Initial screening focuses on antimicrobial and anticancer activities. For antimicrobial evaluation, minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., Pseudomonas aeruginosa) are performed using broth dilution methods. Anticancer activity is assessed via cytotoxicity assays (e.g., MTT) on cancer cell lines, with IC values calculated .
Q. How is regioselectivity controlled during alkylation or functionalization of the thieno[2,3-d]pyrimidine core?
- Methodological Answer : Regioselectivity is governed by the thermodynamically favored anion formation. For example, alkylation at the 4-position is achieved by deprotonating the thieno[2,3-d]pyrimidinone core with KOH in ethanol, followed by reaction with alkyl halides at room temperature. Reaction monitoring via TLC and NMR ensures selective substitution .
Advanced Research Questions
Q. What computational strategies are used to predict the binding affinity of this compound to target proteins (e.g., EGFR or TrmD)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are employed. Docking studies against EGFR (PDB ID: 1M17) or TrmD (from P. aeruginosa) evaluate binding poses and interaction energies (e.g., hydrogen bonds with active-site residues). Free energy perturbation (FEP) calculations refine binding affinity predictions .
Q. How does structural modification (e.g., substitution at the quinoline or pyrimidine ring) influence anticancer potency and selectivity?
- Methodological Answer : SAR studies reveal that electron-withdrawing groups (e.g., halogens) on the quinoline ring enhance EGFR inhibition (e.g., IC < 1 µM), while bulky substituents at the 2-position reduce off-target effects. Comparative cytotoxicity assays on normal vs. cancer cell lines (e.g., HCT-116 vs. HEK293) assess selectivity .
Q. What in vivo models validate the therapeutic potential of this compound as an Arf1 inhibitor?
- Methodological Answer : Xenograft mouse models (e.g., colorectal cancer) are used. Tumor volume reduction is monitored after intraperitoneal administration (e.g., 10 mg/kg daily for 14 days). Immunohistochemistry (IHC) evaluates Arf1 pathway suppression (e.g., reduced GTP-Arf1 levels), while toxicity is assessed via serum ALT/AST measurements .
Q. How are green chemistry principles applied to optimize the scalability of its synthesis?
- Methodological Answer : Solvent selection (e.g., ethanol instead of DMF) and catalyst-free conditions minimize waste. Energy-saving approaches include room-temperature alkylation (avoiding reflux) and one-pot reactions. Atom economy is improved by using stoichiometric ratios of reagents, validated by HPLC purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
